molecular formula C11H17ClN2O B1322146 2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride CAS No. 1175090-79-5

2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride

Cat. No.: B1322146
CAS No.: 1175090-79-5
M. Wt: 228.72 g/mol
InChI Key: NTFPAOHCUPWJNQ-UHFFFAOYSA-N
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Description

2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride is a chemical compound with the molecular formula C11H16N2O·HCl It is known for its unique structure, which includes an amino group, a dimethylamino group, and a phenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride typically involves the reaction of 3-phenylpropanoic acid with N,N-dimethylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with ammonia to introduce the amino group, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amino and dimethylamino groups play a crucial role in binding to these targets, leading to modulation of their activity. The phenyl group contributes to the compound’s overall hydrophobicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N,N-dimethyl-3-phenylpropanamide
  • N,N-Dimethyl-3-phenylpropanamide
  • 3-Phenylpropanamide

Uniqueness

2-Amino-N,N-dimethyl-3-phenylpropanamide hydrochloride is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization in synthetic chemistry.

Properties

IUPAC Name

2-amino-N,N-dimethyl-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-13(2)11(14)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,8,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFPAOHCUPWJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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